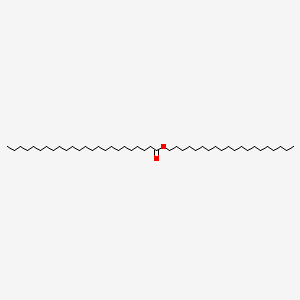
Arachidyl lignocerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidyl lignocerate is a wax ester composed of arachidyl alcohol and lignoceric acid. This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and industrial applications. Its structure consists of long carbon chains, which contribute to its stability and hydrophobic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arachidyl lignocerate can be synthesized through esterification reactions. The primary method involves the reaction between arachidyl alcohol and lignoceric acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the purity and quality of the final product. The process may also include steps such as saponification, acetylation, and esterification to achieve the desired composition and properties .
Analyse Des Réactions Chimiques
Types of Reactions: Arachidyl lignocerate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce the ester to its corresponding alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions include arachidyl alcohol, lignoceric acid, and various intermediate compounds depending on the specific reaction conditions .
Applications De Recherche Scientifique
Arachidyl lignocerate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: Its hydrophobic nature makes it useful in studying lipid bilayers and membrane structures.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: this compound is used in the formulation of cosmetics and personal care products, providing moisturizing and emollient properties .
Mécanisme D'action
The mechanism of action of arachidyl lignocerate involves its interaction with lipid membranes and proteins. Its long carbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and activity. The exact molecular targets and pathways involved are still under investigation, but its effects on membrane dynamics are well-documented .
Comparaison Avec Des Composés Similaires
- Arachidyl oleate
- Stearyl oleate
- Stearyl linoleate
- Lignoceryl lignocerate
- Lauryl oleate
Comparison: Arachidyl lignocerate is unique due to its specific combination of arachidyl alcohol and lignoceric acid, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and greater stability, making it suitable for applications requiring long-lasting effects. Its hydrophobic nature also makes it more effective in reducing water evaporation compared to other wax esters .
Propriétés
Numéro CAS |
42233-57-8 |
|---|---|
Formule moléculaire |
C44H88O2 |
Poids moléculaire |
649.2 g/mol |
Nom IUPAC |
icosyl tetracosanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-28-30-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-31-29-27-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
Clé InChI |
RFHRGZFSUYLHNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


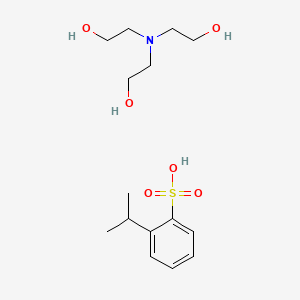

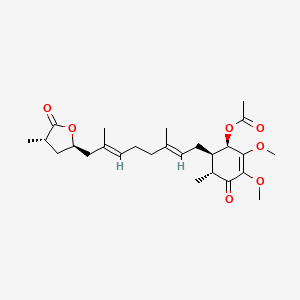
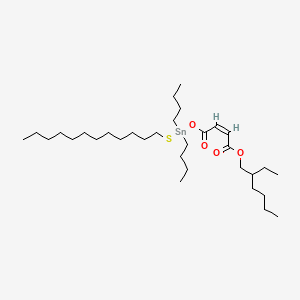

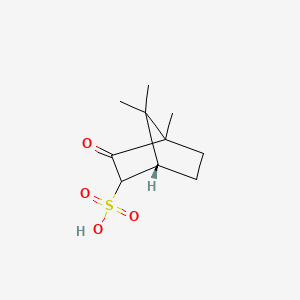
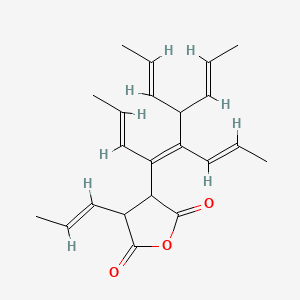

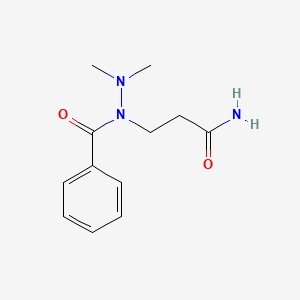
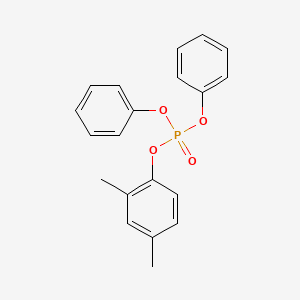
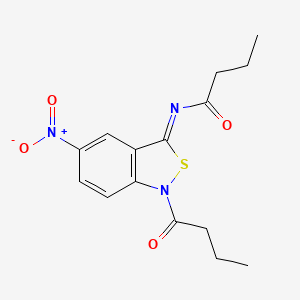
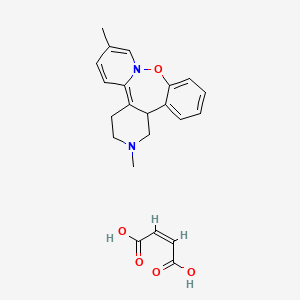
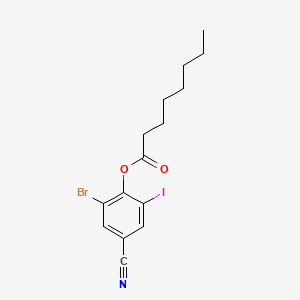
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
